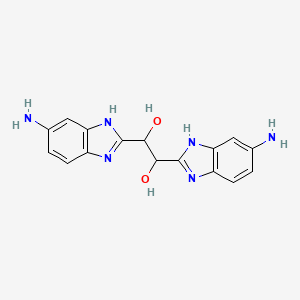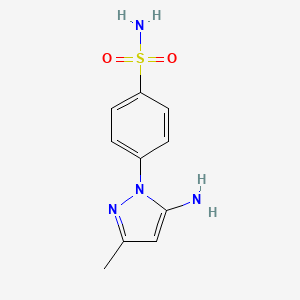
4-(5-Amino-3-methylpyrazol-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-(5-Amino-3-methylpyrazol-1-yl)benzenesulfonamide involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonamide with 5-amino-3-methylpyrazole under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The mixture is then heated to a specific temperature to complete the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-(5-Amino-3-methylpyrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-(5-Amino-3-methylpyrazol-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of carbonic anhydrase IX, which is overexpressed in many solid tumors.
Biology: The compound’s ability to inhibit specific enzymes makes it useful in studying enzyme functions and interactions.
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Industry: The compound’s properties make it suitable for use in various industrial processes, including the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-(5-Amino-3-methylpyrazol-1-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that regulates pH in cells and is overexpressed in hypoxic tumor cells . By inhibiting CA IX, the compound disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis. This makes it a promising candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar compounds to 4-(5-Amino-3-methylpyrazol-1-yl)benzenesulfonamide include other benzenesulfonamide derivatives such as:
4-(4-Oxo-4,5-dihydrothiazol-2-yl)aminobenzenesulfonamide: Known for its enzyme inhibition properties.
4-(5-Amino-1H-pyrazol-1-yl)benzenesulfonamide: Another derivative with potential medicinal applications.
What sets this compound apart is its specific inhibition of CA IX, making it particularly useful in targeting hypoxic tumor cells.
Propiedades
Fórmula molecular |
C10H12N4O2S |
|---|---|
Peso molecular |
252.30 g/mol |
Nombre IUPAC |
4-(5-amino-3-methylpyrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H12N4O2S/c1-7-6-10(11)14(13-7)8-2-4-9(5-3-8)17(12,15)16/h2-6H,11H2,1H3,(H2,12,15,16) |
Clave InChI |
FFTWJZFUZDBYJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate](/img/structure/B13869889.png)



![tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate](/img/structure/B13869906.png)

![phenyl N-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B13869915.png)
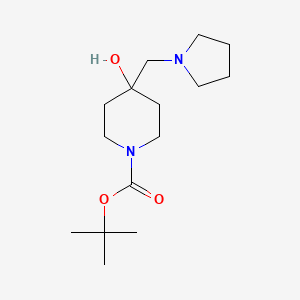
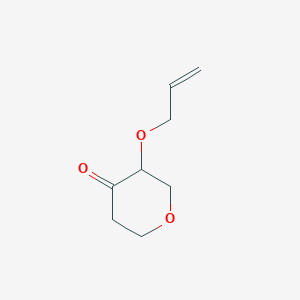
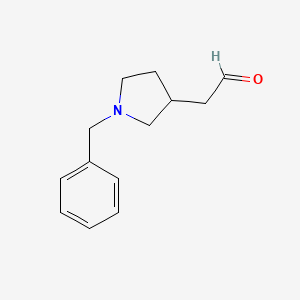
![6-[(5-methylsulfonylthiophen-2-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869935.png)

